molecular formula C19H18N2O2 B2583442 2-(3-formyl-1H-indol-1-yl)-N-(1-phenylethyl)acetamide CAS No. 592546-41-3

2-(3-formyl-1H-indol-1-yl)-N-(1-phenylethyl)acetamide

Cat. No. B2583442
CAS RN: 592546-41-3
M. Wt: 306.365
InChI Key: JLHKEVDOVNZHET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-formyl-1H-indol-1-yl)-N-(1-phenylethyl)acetamide, also known as CPI-613, is a novel small molecule compound that has shown promising results in the treatment of various types of cancer. It is a mitochondrial metabolism inhibitor that targets the tricarboxylic acid cycle and disrupts the energy production process in cancer cells.

Scientific Research Applications

Anticancer, Anti-inflammatory, and Analgesic Activities

Research has explored the potential of 2-(substituted phenoxy) acetamide derivatives, including the 2-(3-formyl-1H-indol-1-yl)-N-(1-phenylethyl)acetamide, in anticancer, anti-inflammatory, and analgesic applications. A study found that compounds with 1-phenylethylamine moiety showed significant activity against cancer cell lines like MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) (Rani, Pal, Hegde, & Hashim, 2014).

Antioxidant Properties

Another research focus is on the antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives. These compounds were evaluated using ferric reducing antioxidant power and 1,1-diphenyl-2-picrylhydrazyl methods, showing significant antioxidant activity, particularly when halogens are attached to the phenyl ring (Gopi & Dhanaraju, 2020).

Molecular Docking and Anti-inflammatory Drug Design

The synthesis and molecular docking analysis of indole acetamide derivatives have been conducted to explore their potential as anti-inflammatory drugs. Computational studies suggest that certain structural configurations of these compounds may target cyclooxygenase domains effectively (Al-Ostoot et al., 2020).

Development of Novel Indoloketopiperazines

The compound has been used in the synthesis of unique indoloketopiperazine derivatives through a three-component Ugi reaction. These derivatives have potential applications in various fields including medicinal chemistry (Ghandi, Zarezadeh, & Taheri, 2012).

Cytotoxic Activity Against Cancer Cells

Research has also focused on the synthesis of novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives for their cytotoxic activity against cancer cells, such as the MCF-7 breast cancer cell line (Modi et al., 2011).

Antibacterial and Antifungal Activities

Some derivatives of 2-(3-formyl-1H-indol-1-yl)-N-(1-phenylethyl)acetamide have been evaluated for their antibacterial and antifungal activities, showing promise against various pathogenic microorganisms (Debnath & Ganguly, 2015).

properties

IUPAC Name

2-(3-formylindol-1-yl)-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-14(15-7-3-2-4-8-15)20-19(23)12-21-11-16(13-22)17-9-5-6-10-18(17)21/h2-11,13-14H,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHKEVDOVNZHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-formyl-1H-indol-1-yl)-N-(1-phenylethyl)acetamide

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